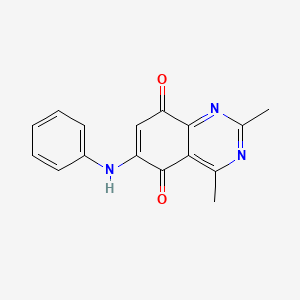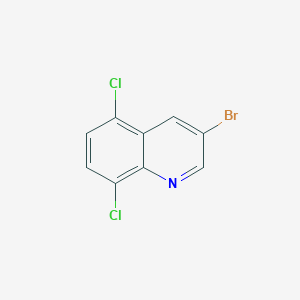
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Substituents: The benzyloxy, chloro, and methylthio groups are introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be introduced using benzyl alcohol in the presence of a base, while the chloro group can be introduced using thionyl chloride or phosphorus oxychloride. The methylthio group can be introduced using methylthiolating agents such as methyl iodide and sodium thiomethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy, chloro, and methylthio groups can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. For instance, the compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-amine: Unique due to the presence of benzyloxy, chloro, and methylthio groups.
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidine: Lacks the amine group, which may affect its biological activity.
4-(Benzyloxy)-6-chloro-2-(methylthio)pyrimidin-5-ol: Contains a hydroxyl group instead of an amine, which may alter its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amine group, in particular, enhances its potential as a pharmacophore in drug design.
Eigenschaften
Molekularformel |
C12H12ClN3OS |
|---|---|
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
4-chloro-2-methylsulfanyl-6-phenylmethoxypyrimidin-5-amine |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-15-10(13)9(14)11(16-12)17-7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
InChI-Schlüssel |
OLMAJFVCDBVWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)N)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)




![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
